methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1193244-87-9
VCID: VC2991036
InChI: InChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3
SMILES: CN1C(=CC(=N1)C(=O)OC)I
Molecular Formula: C6H7IN2O2
Molecular Weight: 266.04 g/mol

methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate

CAS No.: 1193244-87-9

Cat. No.: VC2991036

Molecular Formula: C6H7IN2O2

Molecular Weight: 266.04 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate - 1193244-87-9

Specification

CAS No. 1193244-87-9
Molecular Formula C6H7IN2O2
Molecular Weight 266.04 g/mol
IUPAC Name methyl 5-iodo-1-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3
Standard InChI Key HYDPNCNQIISDFL-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C(=O)OC)I
Canonical SMILES CN1C(=CC(=N1)C(=O)OC)I

Introduction

Chemical and Physical Properties

Structural Characteristics

Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate possesses a well-defined molecular structure with specific physical and chemical properties. The compound's structural representation through chemical identifiers provides essential information for its characterization and identification:

PropertyValue
IUPAC NameMethyl 5-iodo-1-methylpyrazole-3-carboxylate
Molecular FormulaC₆H₇IN₂O₂
Molecular Weight266.04 g/mol
Canonical SMILESCN1C(=CC(=N1)C(=O)OC)I
InChIInChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3
InChI KeyHYDPNCNQIISDFL-UHFFFAOYSA-N

These structural identifiers uniquely define the compound and facilitate its representation in chemical databases and literature .

Physical Properties

The physical properties of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate dictate its behavior in various chemical environments and influence its applications in synthetic chemistry:

PropertyValue
Physical StateSolid (at standard conditions)
Boiling Point321.8±27.0°C at 760 mmHg
Density2.0±0.1 g/cm³
Typical Purity≥95%

While specific data on melting point and solubility is limited for this exact compound, related pyrazole derivatives such as 5-iodo-1-methyl-1H-pyrazole exhibit solubility in organic solvents like methanol, suggesting that methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate likely shares similar solubility characteristics .

Synthetic Methodologies

Related Synthetic Approaches

The synthesis of structurally related compounds provides valuable insights into potential methodologies for preparing methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate:

Synthetic ApproachDescriptionRelevance
Sandmeyer-type ReactionConversion of amino group to iodo functionalityUseful for introducing iodine at the 5-position of pyrazole
Pd/C-mediated ReactionsCatalytic transformations of iodinated pyrazolesPotential for functionalization of the iodinated intermediate
EsterificationConversion of carboxylic acids to methyl estersRelevant for creating the methyl carboxylate group

The Pd/C-mediated alkynylation of 5-iodo-pyrazole-4-carboxylic acid, as described in research literature, represents a valuable methodology that could potentially be adapted for the functionalization of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate .

Reactivity and Chemical Transformations

Functional Group Reactivity

The reactivity of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate is largely determined by its three key functional groups: the iodine substituent, the methyl carboxylate group, and the pyrazole ring itself. Each of these structural elements presents distinct opportunities for chemical transformations:

Biological and Pharmacological Significance

Biological ActivityRelevance to Pyrazole Derivatives
Anti-inflammatoryMany pyrazole compounds exhibit anti-inflammatory properties
AntimicrobialPyrazole derivatives often show activity against various microorganisms
AnticancerSome pyrazole compounds demonstrate antiproliferative effects
Enzyme InhibitionPyrazole-based structures can serve as enzyme inhibitors

The specific substitution pattern in methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate, particularly the presence of the iodine atom and the methyl carboxylate group, may influence its biological activity profile. These functional groups can modulate properties such as lipophilicity, metabolic stability, and receptor binding, potentially enhancing certain biological activities or introducing new ones .

Structure-Activity Relationships

The investigation of structure-activity relationships (SAR) for pyrazole derivatives has revealed important insights into how structural modifications affect biological activity. For methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate, several structural features may influence its potential biological properties:

The methyl carboxylate group at the 3-position can serve as a hydrogen bond acceptor, potentially facilitating interactions with protein targets. This functional group can also be readily modified to optimize pharmacokinetic properties or to create prodrug derivatives.

The N-methyl group on the pyrazole ring can influence the compound's metabolic stability and may prevent the formation of hydrogen bonds at this position, affecting the compound's binding characteristics with biological targets.

Applications in Chemical Research

Synthetic Building Block

Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic compounds. The reactive iodine substituent provides an excellent handle for further functionalization through various coupling reactions, enabling the construction of elaborate molecular architectures.

The compound can be employed in the synthesis of pyrazole-based libraries for drug discovery programs, where the systematic variation of substituents allows for the exploration of structure-activity relationships. This approach is particularly valuable in medicinal chemistry, where the optimization of lead compounds requires the synthesis and evaluation of numerous structural analogs .

Additionally, the ester functionality offers opportunities for divergent synthesis strategies, where the same intermediate can be transformed into multiple different products through selective functional group manipulations. This versatility makes methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate a useful scaffold in diversity-oriented synthesis approaches.

Analytical Applications

The distinct structural features of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate make it potentially useful in analytical chemistry applications. The iodine atom, being a heavy element, provides a distinctive spectroscopic signature that can be leveraged in various analytical techniques, such as mass spectrometry and X-ray crystallography.

In mass spectrometry, the characteristic isotope pattern of iodine can aid in structure elucidation and compound identification. The distinct fragmentation patterns of iodinated pyrazoles can serve as diagnostic tools in the analysis of complex mixtures or in the study of reaction mechanisms.

Comparative Analysis with Related Compounds

Structural Analogues

A comparative analysis with structurally related compounds provides valuable context for understanding the properties and potential applications of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate:

CompoundStructural DifferenceNotable Properties
5-Iodo-1-methyl-1H-pyrazoleLacks carboxylate at 3-positionMelting point: 80°C; Boiling point: 226.9±13.0°C; Soluble in methanol
Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylateCarboxylate at 4-position; ethyl ester instead of methylUsed as an intermediate in the synthesis of bioactive compounds
Methyl 1-methyl-1H-pyrazole-3-carboxylateLacks iodine at 5-positionGenerally more stable; less reactive toward coupling reactions

The properties of these related compounds suggest that methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate likely shares characteristics such as sensitivity to light and moisture, solubility in organic solvents, and reactivity at the iodine position .

Reactivity Comparison

The reactivity of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate can be compared with that of related compounds to highlight its distinctive chemical behavior:

The presence of the carboxylate group at the 3-position, as opposed to the 4-position in ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate, may result in different electronic effects on the pyrazole ring, potentially influencing the reactivity of the iodine substituent in coupling reactions.

Compared to non-iodinated pyrazoles, methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate offers enhanced opportunities for functionalization through metal-catalyzed coupling reactions, as demonstrated by the successful application of Pd/C-mediated alkynylation in related systems .

The methyl ester functionality, as opposed to the ethyl ester in related compounds, may exhibit slightly different reactivity in hydrolysis and transesterification reactions due to subtle electronic and steric effects.

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